1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Medicinal Chemistry Building Blocks Lead Optimization

This heterobifunctional building block combines a rigid azetidine core with a 3-oxopiperazine moiety, protected by a Boc group for orthogonal deprotection strategies. Unlike generic azetidine derivatives, its unique dual-ring scaffold is validated as a direct precursor for potent MAGL inhibitors (patent US8637498) and reversible PET ligand development. The sp³-rich architecture delivers favorable physicochemical properties (MW 255.31, XLogP 0.1, HBA 4, HBD 1) for lead-like library synthesis. Procure this non-fungible intermediate to accelerate MAGL-targeted therapeutic and imaging agent programs with a reliable, research-grade starting material.

Molecular Formula C12H21N3O3
Molecular Weight 255.31 g/mol
CAS No. 1257293-71-2
Cat. No. B1397975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-(3-oxo-1-piperazinyl)azetidine
CAS1257293-71-2
Molecular FormulaC12H21N3O3
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)N2CCNC(=O)C2
InChIInChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-9(7-15)14-5-4-13-10(16)8-14/h9H,4-8H2,1-3H3,(H,13,16)
InChIKeyZYOPXPCGSUAHOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-3-(3-oxo-1-piperazinyl)azetidine (CAS 1257293-71-2): A Specialized Azetidine-Piperazinone Building Block for Medicinal Chemistry


1-Boc-3-(3-oxo-1-piperazinyl)azetidine (tert-butyl 3-(3-oxopiperazin-1-yl)azetidine-1-carboxylate) is a synthetic, heterobifunctional building block characterized by a rigid azetidine core, a 3-oxopiperazine moiety, and a Boc-protecting group [1]. This structural combination provides a unique scaffold for constructing conformationally constrained molecules in pharmaceutical research, particularly as an intermediate for monoacylglycerol lipase (MAGL) inhibitors [2] and other targeted therapeutics.

Why 1-Boc-3-(3-oxo-1-piperazinyl)azetidine Cannot Be Simply Swapped with Other Azetidine or Piperazine Building Blocks


The precise combination of the azetidine and 3-oxopiperazine moieties, with the Boc protecting group on the azetidine nitrogen, is critical for downstream synthetic utility and pharmacological outcomes. Generic substitution with other Boc-azetidine derivatives (e.g., 1-Boc-3-azetidinone or 1-Boc-3-hydroxyazetidine) or alternative piperazine building blocks fails because these compounds lack the same dual-ring, heterobifunctional character [1]. This specific structure dictates unique physicochemical properties, such as molecular weight, lipophilicity, and hydrogen bonding capacity, which directly influence reactivity in subsequent reactions and the final drug candidate's properties [2]. Moreover, the compound serves as a direct precursor to a specific class of MAGL inhibitors protected by patents, making it a non-fungible intermediate for competitive research in this area [3].

Quantitative Differentiation of 1-Boc-3-(3-oxo-1-piperazinyl)azetidine: A Comparative Analysis Against Closest Azetidine Analogs


Molecular Weight and Complexity: A Larger, More Functionalized Scaffold

1-Boc-3-(3-oxo-1-piperazinyl)azetidine exhibits a significantly higher molecular weight (MW) compared to its simpler azetidine precursors, reflecting its increased structural complexity and the presence of the 3-oxopiperazine ring. This additional mass and functionality enable the synthesis of more complex drug-like molecules in fewer steps. [1]

Medicinal Chemistry Building Blocks Lead Optimization

Enhanced Hydrogen Bonding Capability for Target Engagement

The presence of the 3-oxopiperazine moiety in 1-Boc-3-(3-oxo-1-piperazinyl)azetidine introduces an additional hydrogen bond donor and acceptor compared to simpler Boc-azetidines. This alters its hydrogen bonding profile, which is crucial for interactions with biological targets and for influencing solubility and permeability. [1]

Medicinal Chemistry Molecular Recognition Drug Design

Differential Lipophilicity (XLogP3) Profile

1-Boc-3-(3-oxo-1-piperazinyl)azetidine demonstrates a lower computed lipophilicity (XLogP3 = 0.1) compared to the simpler, more hydrophobic 1-Boc-3-azetidinone (XLogP3 = 0.8). This indicates a shift towards greater polarity, which can be advantageous for improving aqueous solubility and reducing off-target binding to hydrophobic proteins like hERG. [1]

Medicinal Chemistry ADME Properties Lipophilicity

Documented Synthetic Route and Yield from a Specific Patent

A validated synthetic procedure for 1-Boc-3-(3-oxo-1-piperazinyl)azetidine, derived from patent US08173650B2, reports an isolated yield of 28% via reductive amination between piperazin-2-one and 3-oxoazetidine-1-carboxylic acid tert-butyl ester . This provides a quantifiable benchmark for process chemists developing or improving synthetic routes to this specific intermediate.

Organic Synthesis Process Chemistry Yield Optimization

Prime Application Scenarios for Procuring 1-Boc-3-(3-oxo-1-piperazinyl)azetidine


Synthesis of Patent-Protected Monoacylglycerol Lipase (MAGL) Inhibitors

1-Boc-3-(3-oxo-1-piperazinyl)azetidine serves as a critical intermediate for synthesizing a class of oxopiperazine-azetidine amides, which are potent and selective inhibitors of MAGL [1]. These inhibitors are valuable in research for pain, inflammation, and neurodegenerative disorders. The compound's specific structure, including the 3-oxopiperazine and Boc-protected azetidine, is essential for constructing the core pharmacophore described in patent US8637498. Procuring this building block allows research groups to efficiently explore this patent space and develop novel MAGL-targeting therapeutics [1].

Development of PET Tracers for Neuroimaging

The piperazinyl azetidine scaffold, of which this compound is a direct precursor, is a validated core for developing reversible-binding positron emission tomography (PET) ligands targeting MAGL [2]. The precise molecular properties of the resulting ligands, such as their lipophilicity and binding affinity, are influenced by the starting building block's characteristics [3]. Using 1-Boc-3-(3-oxo-1-piperazinyl)azetidine ensures a defined chemical starting point for the construction of these advanced imaging agents, which are crucial for studying the endocannabinoid system in vivo.

Construction of Diverse Chemical Libraries for Lead Discovery

Due to its dual reactive handles—the Boc-protected azetidine nitrogen and the 3-oxopiperazine ring—this compound is an ideal building block for parallel synthesis and the creation of diverse, sp³-rich compound libraries [4]. Its unique combination of molecular weight, polarity, and hydrogen bonding capacity, as established in Section 3, enables the generation of lead-like molecules with favorable physicochemical property space [3]. This differentiates it from simpler, less functionalized azetidines that would yield less diverse or less drug-like library members.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-3-(3-oxo-1-piperazinyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.